molecular formula C11H7NO2 B12470010 Naphtho[1,2-d][1,3]oxazol-2-ol

Naphtho[1,2-d][1,3]oxazol-2-ol

Cat. No.: B12470010
M. Wt: 185.18 g/mol
InChI Key: PEZXNUGATBHQLO-UHFFFAOYSA-N
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Description

Naphtho[1,2-d][1,3]oxazol-2-ol is a fused heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. This naphthoxazole derivative serves as a versatile precursor and key structural motif in the development of novel bioactive molecules. Compounds based on the naphtho[1,2-d]oxazole scaffold have demonstrated considerable potential in pharmaceutical research; for instance, related derivatives have been identified as potent anti-HCV agents that act by inducing heme oxygenase-1 expression, showing approximately 21-times greater activity than the standard drug ribavirin in experimental models . Furthermore, structurally similar naphtho[1,2-e][1,3]oxazine analogues have exhibited promising anticancer activities against human breast (MCF-7) and colon (HCT116) cancer cell lines, with efficacy comparable to known chemotherapeutic agents like 5-fluorouracil . The naphthoxazole core is also a valuable building block in materials science, where its derivatives display notable photophysical properties, making them suitable for developing fluorescent probes and sensing materials . Researchers utilize this compound in heterocyclic chemistry to explore new synthetic pathways, including 1,3-dipolar cycloadditions and oxidative cyclization reactions, which are pivotal for creating diverse chemical libraries . This product is intended for research purposes only in laboratory settings. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1H-benzo[e][1,3]benzoxazol-2-one

InChI

InChI=1S/C11H7NO2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)

InChI Key

PEZXNUGATBHQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)O3

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of Naphtho 1,2 D 1 2 Oxazol 2 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol and its analogs, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete picture of the molecular architecture.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the case of Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol derivatives, the aromatic protons of the naphthyl ring system typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.00 and 8.50 ppm. The specific chemical shifts and coupling constants are dictated by the substitution pattern on the aromatic scaffold. For instance, in related naphthoxazine structures, aromatic protons have been observed in the range of 7.00-7.83 ppm niscpr.res.in. The hydroxyl proton of the oxazol-2-ol moiety is expected to appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on solvent and concentration due to hydrogen bonding. In a related naphthol derivative, the OH proton was observed as a D₂O exchangeable broad singlet at δ 5.50 ppm niscpr.res.in.

Interactive Table: Representative ¹H NMR Data for Naphtho-oxazole Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityReference
Naphtho[1,2-e] nih.govmdpi.comoxazine (B8389632) derivativeAromatic H7.00-7.83m niscpr.res.in
Naphthol derivativeOH5.50br s niscpr.res.in
N-Phenylnaphtho[2,3-d]oxazol-2-amineAromatic H7.05-7.93m mdpi.com
N-Phenylnaphtho[2,3-d]oxazol-2-amineNH10.9br s mdpi.com

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The aromatic carbons of the naphthyl system in Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol derivatives typically resonate in the region of δ 110-150 ppm. The carbon atom of the oxazole (B20620) ring attached to both oxygen and nitrogen (C=N-O) is expected to be significantly downfield, often above δ 150 ppm, due to the deshielding effects of the heteroatoms. For example, in N-phenylnaphtho[2,3-d]oxazol-2-amine, the oxazole carbon appeared at δ 159.3 ppm mdpi.com. The remaining carbons of the oxazole ring will have distinct chemical shifts based on their electronic environment.

Interactive Table: Representative ¹³C NMR Data for Naphtho-oxazole Derivatives

Compound/FragmentCarbonChemical Shift (δ, ppm)Reference
Naphtho[1,2-e] nih.govmdpi.comoxazine derivativeAromatic C115.34-142.84 niscpr.res.in
Naphtho[1,2-e] nih.govmdpi.comoxazine derivativeOxazine C55.60, 87.62 niscpr.res.in
N-Phenylnaphtho[2,3-d]oxazol-2-amineAromatic C104.5-146.9 mdpi.com
N-Phenylnaphtho[2,3-d]oxazol-2-amineOxazole C=N159.3 mdpi.com

For unambiguous assignment of all proton and carbon signals, especially in complex or substituted derivatives, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are essential for confirming the connectivity and definitively assembling the molecular structure of novel Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol compounds mdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula. For Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol, the expected molecular ion peak would correspond to its exact mass. In the analysis of related naphthoxazole derivatives, HRMS has been successfully used to confirm their molecular formulas. For instance, the molecular ion [M+H]⁺ for N-phenylnaphtho[2,3-d]oxazol-2-amine was calculated as 261.1022 and found to be 261.1019, confirming the formula C₁₇H₁₂N₂O mdpi.com. Similarly, for a naphtho[1,2-d]isoxazole derivative, the expected molecular ion [M+H]⁺ was calculated as 239.1178 and observed at 239.1173 mdpi.com.

Interactive Table: Representative HRMS Data for Naphtho-oxazole Derivatives

CompoundIonCalculated m/zFound m/zReference
N-Phenylnaphtho[2,3-d]oxazol-2-amine[M+H]⁺261.1022261.1019 mdpi.com
1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole[M+H]⁺239.1178239.1173 mdpi.com
2-(1H-benzo[d]imidazol-2-yl)-2,3-dihydro-1-phenyl-1H-naphtho[1,2-e] nih.govmdpi.comoxazine[M+H]⁺378378 niscpr.res.in

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the naphthyl ring would be observed in the 1500-1600 cm⁻¹ region. The C=N stretching of the oxazole ring is expected to absorb in the 1620-1680 cm⁻¹ range, and the C-O stretching vibrations would be found in the 1000-1300 cm⁻¹ region. In a related naphthol derivative, a strong absorption band for the OH group was observed at 3430 cm⁻¹ niscpr.res.in.

Interactive Table: Expected IR Absorption Bands for Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3400 (broad)
Aromatic C-HStretching3000-3100
C=N (oxazole)Stretching1620-1680
C=C (aromatic)Stretching1500-1600
C-OStretching1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The extended π-system of the naphthyl group fused with the oxazole ring in Naphtho[1,2-d] nih.govmdpi.comoxazol-2-ol is expected to result in strong absorption in the UV region. The absorption maxima (λmax) are influenced by the specific substitution and the solvent used. For instance, related N-arylnaphtho[2,3-d]oxazol-2-amines exhibit absorption maxima around 310 nm in chloroform (B151607) mdpi.com. The photophysical properties, including fluorescence, of naphthoxazole derivatives are of significant interest, with some exhibiting fluorescence in the 340–430 nm region mdpi.com. A study on 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole showed strong absorptions at 214.4 nm, 233.0 nm, and 249.6 nm mdpi.com.

Interactive Table: Representative UV-Vis Absorption Data for Naphtho-oxazole Derivatives

CompoundSolventλmax (nm)Reference
N-Arylnaphtho[2,3-d]oxazol-2-aminesChloroform~310 mdpi.com
1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazoleAcetonitrile214.4, 233.0, 249.6 mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A database search for the 2,3-dihydro-1H-naphtho[1,2-e] niscpr.res.innih.govoxazine fragment indicates that the conformation of the heterocyclic ring is relatively consistent across various derivatives. nih.gov The structural parameters obtained from the analysis of 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e] niscpr.res.innih.govoxazine are detailed in the table below.

Table 1: Crystal Data and Structure Refinement for 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e] niscpr.res.innih.govoxazine nih.gov

Parameter Value
Empirical Formula C₃₁H₂₅NO
Formula Weight (Mr) 427.52
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.0605 (18)
b (Å) 23.475 (5)
c (Å) 10.634 (2)
β (°) 97.53 (3)
Volume (ų) 2242.2 (8)
Z 4
Radiation Mo Kα

In another related compound, 1-[(2,3-dihydro-1H-naphtho[1,2-e] niscpr.res.innih.govoxazin-2-yl)methyl]naphthalen-2-ol, the oxazine ring also adopts a half-chair conformation. nih.gov The puckering parameters for this ring were determined to be Q = 0.479 (3) Å, θ = 50.0 (3)°, and φ = 98.3 (4)°. nih.gov Such studies underscore the utility of X-ray crystallography in defining the precise solid-state conformation of these complex molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an empirical formula for the synthesized molecule, which can be compared against the theoretical composition calculated from its proposed molecular formula. This comparison is a crucial step in verifying the purity and identity of a newly synthesized compound. jetir.orgnih.gov

For a series of substituted 2,3-dihydro-1-aryl-1H-naphtho-[1,2-e] niscpr.res.innih.govoxazine derivatives, elemental analysis was performed to confirm their composition. niscpr.res.in The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were found to be in close agreement with the calculated values, typically within ±0.4%, confirming the successful synthesis of the target molecules. niscpr.res.in The results for several of these compounds are summarized in the table below, demonstrating the accuracy of the synthetic process.

Table 2: Elemental Analysis Data for Naphthoxazine Derivatives niscpr.res.in

Compound Molecular Formula Analysis %C %H %N
5a C₂₅H₁₉N₃O Calculated 79.57 5.03 11.14
Found 79.54 5.05 11.10
5c C₂₆H₂₁N₃O Calculated 79.79 5.37 10.74
Found 79.76 5.34 10.71
5d C₂₆H₂₁N₃O₂ Calculated 76.65 5.15 10.31
Found 76.62 5.12 10.26
5e C₂₅H₁₈N₃OCl Calculated 72.99 4.39 10.21

Computational and Theoretical Investigations of Naphtho 1,2 D 1 2 Oxazol 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the electronic structure and predicting the reactivity of Naphtho[1,2-d] nih.govrsc.orgoxazoles. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

Detailed research findings from computational studies on related oxazole (B20620) derivatives have shown that the electronic properties can be finely tuned by substituents on the naphthoxazole core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.

Semi-empirical molecular-orbital methods have been employed to simulate the electronic absorption spectra of related 2-(2'-hydroxyphenyl)-1,3-benzoxazole derivatives. scispace.com These studies have demonstrated that chemical substitutions consistently lead to a red-shift in the absorption spectrum, a phenomenon that can be rationalized by analyzing the calculated energy levels of the frontier orbitals and the redistribution of charge upon electronic excitation. scispace.com

The following table summarizes representative data from DFT calculations on related heterocyclic compounds, illustrating the impact of computational methods on understanding their electronic properties.

Compound/MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoxazole (B165842) Derivative (DFT/B3LYP)-6.25-1.894.36
Thiazole Derivative (DFT/B3LYP)-6.41-2.104.31
Substituted Naphthoxazole (AM1)-8.78-0.957.83

This table presents illustrative data from computational studies on related heterocyclic systems to demonstrate the type of information obtained from quantum chemical calculations. The values are not specific to Naphtho[1,2-d] nih.govrsc.orgoxazol-2-ol but are representative of the class of compounds.

Mechanistic Studies of Chemical Transformations and Reaction Pathways

Computational modeling has proven to be a powerful tool for investigating the mechanisms of chemical reactions involving Naphtho[1,2-d] nih.govrsc.orgoxazoles. These studies allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are often difficult to observe experimentally.

One of the most fascinating areas of research for this class of compounds is the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred within a molecule in its electronically excited state. This process often leads to a large Stokes shift, which is the difference between the absorption and emission maxima, making these compounds promising candidates for applications such as fluorescent probes and laser dyes.

Computational studies have been instrumental in elucidating the mechanism of ESIPT in naphthoxazole derivatives. nih.govresearchgate.net These investigations have confirmed that upon photoexcitation, an intramolecular hydrogen bond facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom of the oxazole ring. researchgate.net This transfer results in the formation of a transient keto-tautomer, which is responsible for the observed long-wavelength emission. researchgate.net Theoretical calculations have been used to investigate the structural changes, in terms of bond angles and distances, that accompany the ESIPT phenomenon. nih.gov

The potential energy surfaces of both the ground and excited states have been mapped out using computational methods, providing a detailed picture of the energy landscape of the ESIPT process. researchgate.net These studies have shown that the proton transfer in the excited state is often a barrierless or low-barrier process, explaining its ultrafast nature. researchgate.net

Beyond photophysical processes, computational modeling has been employed to study the mechanisms of various chemical transformations of Naphtho[1,2-d] nih.govrsc.orgoxazoles. The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, for example, is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, followed by an in situ intramolecular cyclization. nih.gov

Theoretical calculations can be used to model the geometries and energies of such intermediates and the transition states connecting them to the reactants and products. This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, in the study of 1,3-dipolar cycloaddition reactions, a common reaction type for related heterocyclic systems, computational methods have been used to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. nih.gov

The following table provides a conceptual overview of the types of data generated from computational studies of reaction mechanisms.

Reaction StepSpeciesCalculated Energy (kcal/mol)Key Geometric Parameters
ReactantsNaphthoxazole + Reagent0.0-
Transition State 1[Naphthoxazole...Reagent]‡+15.2C-O bond forming, H-N bond breaking
IntermediateAcyloxy-Naphthoxazole-5.8Planar ring structure
Transition State 2[Cyclization]‡+10.5C-N bond formation
ProductCyclized Product-25.0Fused ring system

This is a hypothetical data table illustrating the kind of information that can be obtained from computational studies of reaction mechanisms. The values are not from a specific study on Naphtho[1,2-d] nih.govrsc.orgoxazol-2-ol but are representative of the methodology.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The biological potential of Naphtho[1,2-d] nih.govrsc.orgoxazole derivatives has prompted the use of molecular docking and dynamics simulations to investigate their interactions with biological targets. These computational techniques are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein.

Molecular docking studies have been performed on derivatives of naphthoxazole to explore their potential as inhibitors of enzymes such as butyrylcholinesterase (BChE). mdpi.com These studies involve placing the ligand into the active site of the protein in various orientations and conformations to identify the most favorable binding pose. The results of these simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For example, a docking study of a naphtho-oxazole derivative with BChE revealed a hydrogen bond between the oxazole's oxygen and the amide group of a glycine (B1666218) residue in the active site. mdpi.com

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interaction. mdpi.com By simulating the movement of the atoms in the system over time, MD simulations can provide information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.comnih.gov These simulations are valuable for refining the results of molecular docking and for gaining a deeper understanding of the binding process. nih.gov

The following table summarizes typical results from a molecular docking study.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Naphtho-oxazole derivativeButyrylcholinesterase-8.5Gly116, Trp82, Tyr332
Naphthol-2-ol derivativeHDACs-2-9.5His142, Pro33, Gly150
Oxazole-naphthyridinePC3 cell line target-7.9Arg105, Lys120, Asp184

This table contains data from molecular docking studies of various naphthoxazole and related derivatives with different biological targets to illustrate the output of such computational investigations.

Exploratory Biological Activities of Naphtho 1,2 D 1 2 Oxazol 2 Ol Derivatives Preclinical and in Vitro Research

Antimicrobial Research of Naphtho[1,2-d]nih.govnih.govoxazole Analogues

The antimicrobial potential of naphtho[1,2-d] nih.govnih.govoxazole (B20620) analogues has been explored against a variety of bacterial and fungal pathogens. These studies aim to identify novel compounds that can address the growing challenge of antimicrobial resistance.

Several novel spiro[naphtho[1,2-e] nih.govnih.govoxazine-3,4'-pyran] derivatives, which are structurally related to naphthoxazoles, have been synthesized and evaluated for their antibacterial activity. The antimicrobial screening of these compounds was conducted against both Gram-positive and Gram-negative bacteria. The tested Gram-positive strains included Staphylococcus aureus (ATCC 25923) and Streptococcus pyogenes (ATCC 19615), while the Gram-negative strains were Pseudomonas phaseolicola (GSPB 2828) and Pseudomonas fluorescens (S 97) ekb.eg. While showing activity, the specific minimum inhibitory concentration (MIC) values from this particular study are not detailed here. Other research on related oxazole derivatives has also shown antibacterial potential against strains like Escherichia coli and Bacillus subtilis.

Table 1: Antibacterial Spectrum of Naphtho[1,2-d] nih.govnih.govoxazole Analogues and Related Compounds

Compound Type Gram-Positive Strains Tested Gram-Negative Strains Tested

Note: This table indicates the types of bacteria against which certain analogues have been tested.

The antifungal properties of naphtho[1,2-d] nih.govnih.govoxazole analogues and related heterocyclic systems have been investigated against several human pathogenic fungi. For instance, studies on azole derivatives incorporating a naphthalene (B1677914) ring have demonstrated potent antifungal effects against both planktonic and biofilm forms of Candida species nih.gov. Some of these derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.125 µg/ml against Candida albicans and 0.0625 µg/ml against Candida parapsilosis nih.gov. Furthermore, activity has been noted against Candida krusei, a species known for its intrinsic azole resistance, with MIC values of 2 µg/ml nih.gov. Other related compounds have been tested against fungal strains such as Aspergillus niger mdpi.com. The presence of the triazole thiadiazin moiety in some related naphtho derivatives is believed to contribute to their antifungal activity umsha.ac.ir.

Table 2: Antifungal Activity of Naphthalene-Containing Azole Derivatives

Fungal Pathogen Reported MIC Values (µg/ml) Reference
Candida albicans 0.125 nih.gov
Candida parapsilosis 0.0625 nih.gov
Candida krusei 2 nih.gov

Antiviral Research: Focus on Hepatitis C Virus (HCV) Activity of Naphtho[1,2-d]nih.govnih.govoxazole Derivatives

A significant area of investigation for naphtho[1,2-d] nih.govnih.govoxazole derivatives has been their potential as anti-Hepatitis C Virus (HCV) agents. A number of these compounds have been synthesized and evaluated for their ability to inhibit HCV replication. One particularly potent derivative, designated as compound 18, demonstrated an anti-HCV activity with an IC50 of 0.63 µM, which is approximately 21 times more active than the established antiviral drug ribavirin (B1680618) (IC50 = 13.16 µM) nih.gov. This compound also exhibited a higher selective index (SI) of 229.10 compared to ribavirin's 8.08, indicating a more favorable profile of antiviral activity versus cytotoxicity nih.gov.

The antiviral mechanism of these naphtho[1,2-d] nih.govnih.govoxazole derivatives against HCV is linked to the induction of heme oxygenase-1 (HO-1) expression nih.gov. HO-1 is an enzyme that plays a role in the cellular stress response and has been shown to have antiviral effects. It was found that the potent derivative, compound 18, could induce HO-1 promoter activity and protein expression. The suppression of HCV replication by this compound was attenuated when an HO-1 specific inhibitor, SnPP, was used, confirming that the antiviral effect is mediated through the induction of HO-1 nih.gov. The induction of HO-1 by compound 18 was further linked to a reduction in bach1 expression, which in turn increases the activity of the Nrf-2 binding element nih.gov.

Anticancer Research of Naphtho[1,2-d]nih.govnih.govoxazol-2-ol Related Compounds (Preclinical In Vitro Studies)

The cytotoxic potential of compounds related to naphtho[1,2-d] nih.govnih.govoxazol-2-ol has been evaluated in various human cancer cell lines. A series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives were synthesized and tested for their in vitro anticancer activity against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines nih.govelsevier.comresearchgate.netdocumentsdelivered.com. These compounds generally showed stronger cytotoxicity against the androgen-dependent LNCaP cells nih.govelsevier.comresearchgate.netdocumentsdelivered.com.

One of the most potent compounds identified was 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, which displayed an IC50 of 0.03 µM on LNCaP cells and 0.08 µM on PC3 cells after a five-day exposure nih.govelsevier.comresearchgate.netdocumentsdelivered.com. Another derivative, the ortho-chloro-substituted analog, showed even stronger cytotoxicity against LNCaP cells with an IC50 of 0.01 µM nih.gov.

In addition to prostate cancer cells, the cytotoxic effects of related naphtho-imidazole derivatives have been assessed against other human cancer cell lines, including human breast carcinoma (MCF-7), human cervical carcinoma (HeLa), and human lung carcinoma (A549) researchgate.net. For instance, 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione showed good antiproliferative activity with IC50 values of 10.6 µM against MCF-7, 8.3 µM against HeLa, and 4.3 µM against A549 cells researchgate.net.

Table 3: In Vitro Cytotoxic Activity of Naphtho[1,2-d] nih.govnih.govoxazole Related Compounds in Human Cancer Cell Lines

Compound Cancer Cell Line IC50 Value (µM) Reference
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione LNCaP (Prostate) 0.03 nih.govelsevier.comresearchgate.netdocumentsdelivered.com
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione PC3 (Prostate) 0.08 nih.govelsevier.comresearchgate.netdocumentsdelivered.com
2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione LNCaP (Prostate) 0.01 nih.gov
2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione PC3 (Prostate) 0.08 nih.gov
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione MCF-7 (Breast) 10.6 researchgate.net
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione HeLa (Cervical) 8.3 researchgate.net

Assessment of Antiproliferative Potency Against Cancer Cell Lines

Derivatives of the naphtho[1,2-d] nih.govnih.govoxazole scaffold have been the subject of numerous preclinical investigations to determine their potential as antiproliferative agents. These in vitro studies have demonstrated that certain analogues exhibit significant cytotoxic activity against a variety of human cancer cell lines.

For instance, a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives were evaluated for their anticancer effects on both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.govresearchgate.net The findings revealed that these compounds generally showed slightly more potent cytotoxicity against the LNCaP cell line. nih.govresearchgate.net Notably, the meta-substituted analogue, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, demonstrated the most significant activity against both cell lines, with IC50 values of 0.03 μM in LNCaP and 0.08 μM in PC3 cells after a five-day exposure. nih.govresearchgate.net Another analogue, the ortho-chloro-substituted derivative, was particularly potent against LNCaP cells, with an IC50 value of 0.01 μM. nih.gov

In other studies, novel naphthoquinone-naphthol derivatives have been synthesized and assessed for their anticancer activity. nih.gov One compound, featuring an oxopropyl group, showed potent inhibitory effects on HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer) cells, with IC50 values of 1.18 μM, 0.57 μM, and 2.25 μM, respectively. nih.gov Furthermore, a separate investigation into novel 2-pyrimidinyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine (B8389632) analogues found that certain derivatives displayed potent cytotoxic activities on HeLa (cervical cancer) and B16F10 (melanoma) cell lines. nih.gov Two compounds, designated 6b and 6k in the study, were particularly effective against HeLa cells, with IC50 values of 1.26 μM and 1.16 μM, respectively. nih.gov

The table below summarizes the reported antiproliferative activities of selected naphtho-oxazole derivatives against various cancer cell lines.

Compound DerivativeCell LineCancer TypeIC50 (μM)Source
2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaPProstate Cancer0.01 nih.gov
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaPProstate Cancer0.03 nih.govresearchgate.net
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3Prostate Cancer0.08 nih.govresearchgate.net
2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3Prostate Cancer0.08 nih.gov
Naphthoquinone-naphthol derivative (Compound 13)PC9Lung Cancer0.57 nih.gov
Naphthoquinone-naphthol derivative (Compound 13)HCT116Colon Cancer1.18 nih.gov
2-Pyrimidinyl naphthoxazine (Compound 6k)HeLaCervical Cancer1.16 nih.gov
2-Pyrimidinyl naphthoxazine (Compound 6b)HeLaCervical Cancer1.26 nih.gov
Naphthoquinone-naphthol derivative (Compound 13)A549Lung Cancer2.25 nih.gov

Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction

Investigations into the mechanisms underlying the antiproliferative effects of naphtho-oxazole derivatives have revealed their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis). For example, certain 2-pyrimidinyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine analogues, which demonstrated potent cytotoxicity, were found to cause an accumulation of HeLa cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a common mechanism for anticancer agents that disrupt microtubule dynamics, preventing the cell from completing mitosis and subsequently leading to apoptosis. nih.gov

The induction of apoptosis is a key indicator of a compound's potential as a cancer therapeutic. Naphthoquinone-based compounds are known to induce apoptosis through various pathways, including the generation of reactive oxygen species, DNA damage, and the inhibition of crucial enzymes like topoisomerases. nih.govmdpi.com In the case of specific naphtho-oxazine derivatives, studies confirmed that their cytotoxic effects were associated with the induction of apoptosis. nih.gov This process is often mediated by caspases, a family of proteases that execute the apoptotic program. mdpi.com Research on related (2-chloroethylthio)-1,4-naphthoquinones has shown that their pro-apoptotic effects are indeed caspase-dependent, as co-treatment with a pan-caspase inhibitor significantly, though not completely, inhibited the induced apoptosis. mdpi.com

Investigations into Molecular Target Interactions (e.g., Tubulin Polymerization Inhibition)

A primary molecular target identified for certain classes of naphtho-oxazole derivatives is tubulin. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division, making them a well-established target for anticancer drugs. mdpi.com Agents that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. mdpi.com

Studies on 2-pyrimidinyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine analogues showed that these compounds inhibit microtubule assembly in human cervical cancer cells. nih.gov Molecular docking studies further suggest that these molecules fit well into the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com The binding of a ligand to the colchicine site is known to prevent the conformational changes in tubulin necessary for microtubule assembly. mdpi.com This inhibition of tubulin polymerization is a key mechanism contributing to the observed cell cycle arrest at the G2/M phase and the potent cytotoxic activities of these compounds. nih.gov

Cholinesterase (AChE and BChE) Inhibition Studies of Naphtho[1,2-d]nih.govnih.govoxazol-2-ol Analogues

Analogues of the naphtho-oxazole and related naphtho-triazole core have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.comirb.hr

In one study, a series of naphtho-triazole derivatives were evaluated, with several compounds showing inhibitory activity against both enzymes. nih.gov A derivative featuring a pentenyl substituent was identified as a potent inhibitor, with IC50 values of 51.3 μM for AChE and 53.5 μM for BChE. nih.gov Other research has confirmed that naphtho-triazoles and thienobenzo-triazoles can be potent inhibitors of BChE. mdpi.comnih.gov This is significant as BChE is gaining attention for its role in the advanced stages of Alzheimer's disease. irb.hrnih.gov

Similarly, naphtho-oxazoles have been tested for their cholinesterase inhibitory activity. irb.hr While some derivatives displayed minimal activity against human AChE, others were found to inhibit both AChE and BChE in the micromolar range. researchgate.net The inhibitory potential of these compounds highlights their potential as scaffolds for developing agents targeting neurodegenerative disorders. researchgate.net

The table below presents the cholinesterase inhibitory activities of selected naphtho-oxazole and related derivatives.

Compound ClassDerivative SubstituentEnzymeIC50 (μM)Source
Naphtho-triazolePentenylAChE51.3 nih.gov
Naphtho-triazolePentenylBChE53.5 nih.gov
Naphtho-oxazoleChlorineBChE~53.6 (Comparable to Huperzine A) irb.hr
Naphtho-oxazoleTrifluoromethylBChE~53.6 (Comparable to Huperzine A) irb.hr

Other Exploratory Pharmacological Activities (e.g., Anticonvulsant Properties)

Beyond anticancer and cholinesterase inhibition activities, the broader class of oxazole-containing heterocyclic compounds has been explored for other pharmacological properties. For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. wu.ac.thwu.ac.th However, specific research focusing on the anticonvulsant properties of Naphtho[1,2-d] nih.govnih.govoxazol-2-ol derivatives is not widely reported in the current scientific literature.

In a different therapeutic area, certain naphtho[1,2-d]oxazole derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.gov In this study, one compound, 2-(furan-2-yl)-N-(4-methoxyphenyl)naphtho[1,2-d]oxazol-5-amine, was identified as being particularly active, exhibiting an anti-HCV activity with an IC50 of 0.63 μM. nih.gov This was approximately 21 times more potent than the reference drug, ribavirin. nih.gov The mechanism of this antiviral action was linked to the induction of heme oxygenase-1 (HO-1) expression. nih.gov

Structure-Activity Relationship (SAR) Studies for Naphtho[1,2-d]nih.govnih.govoxazol-2-ol Analogues in Various Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For naphtho-oxazole derivatives, SAR analyses have provided insights into the chemical features that govern their biological activities.

In the context of antiproliferative activity, studies on 2-arylnaphtho[2,3-d]oxazole-4,9-diones revealed that the position of substituents on the 2-aryl ring significantly impacts cytotoxicity. nih.gov For example, chloro-substitution at the meta- or ortho- position of the phenyl ring led to highly potent compounds against prostate cancer cells, while the para-chloro analogue was less potent. nih.gov Further comparison showed that a para-fluoro substituent resulted in better activity than the para-chloro group, highlighting the influence of the specific halogen and its position. nih.gov For another series of nih.govresearchgate.netoxazolo[5,4-e]isoindoles that act as tubulin inhibitors, it was found that having a 3,5-dimethoxybenzyl or a 3,4,5-trimethoxybenzyl group was favorable for activity, whereas modifications at the isoxazole (B147169) moiety were generally detrimental. nih.gov

Regarding cholinesterase inhibition, SAR studies of naphtho-triazoles indicated that the type of substituent influenced activity, with a pentenyl group leading to potent dual inhibition of AChE and BChE. nih.gov Selective inhibition of AChE was observed in derivatives that had meta-substituents on a phenyl moiety. nih.gov These findings demonstrate that targeted chemical modifications to the naphtho[1,2-d] nih.govnih.govoxazole scaffold can modulate its biological activity profile, guiding the design of more effective and selective therapeutic agents.

Advanced Research Directions and Future Perspectives for Naphtho 1,2 D 1 2 Oxazol 2 Ol

Development of Innovative and Sustainable Synthetic Methodologies for the Naphtho[1,2-d]rsc.orgbenthamscience.comoxazole Scaffold

The demand for environmentally benign chemical processes has spurred the development of green and sustainable methods for synthesizing the naphtho[1,2-d] rsc.orgbenthamscience.comoxazole (B20620) core. Researchers are moving away from traditional multi-step, solvent-heavy syntheses toward more efficient and eco-friendly alternatives.

Key innovative approaches include:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing waste, time, and energy consumption. For instance, a one-pot, three-component condensation of 2-naphthol, aromatic aldehydes, and other reagents has been successfully employed. benthamscience.com

Green Catalysis: The use of novel, reusable, and non-toxic catalysts is a cornerstone of sustainable synthesis. An example includes the use of 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, a recyclable ionic liquid, to catalyze the formation of related naphtho[1,2-e] rsc.orgbenthamscience.comoxazine (B8389632) derivatives under microwave irradiation.

Solvent-Free and Alternative Media: Conducting reactions under solvent-free conditions, such as through ball milling or using natural acidic catalysts like lemon juice, significantly reduces volatile organic compound emissions. benthamscience.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.

These modern synthetic strategies not only improve the efficiency and environmental footprint of producing naphthoxazole derivatives but also facilitate the rapid assembly of diverse chemical libraries for further investigation. rsc.org

Table 1: Comparison of Sustainable Synthetic Methods for Naphthoxazole and Related Scaffolds

Method Catalyst/Medium Key Advantages
One-Pot, Three-Component Reaction [Msim]Cl (Ionic Liquid) High efficiency, catalyst recyclability, solvent-free.
Ball Milling 1-Butyl-3-methylimidazolium hydroxide Solvent-free, green, efficient assembly. benthamscience.com
Natural Acid Catalysis Lemon Juice, Orange Juice Solvent-free, uses natural and renewable resources.

In-Depth Elucidation of Mechanistic Pathways Governing Biological Activities of Derivatives

Derivatives of the naphtho[1,2-d]oxazole scaffold exhibit a wide spectrum of biological activities, and current research is intensely focused on understanding the precise molecular mechanisms behind these effects. researchgate.netnih.gov Elucidating these pathways is critical for developing targeted therapies.

Notable mechanistic insights include:

Anticancer Activity: Certain benzoxazole (B165842) and naphthoxazole derivatives exert their anticancer effects by targeting and inhibiting crucial enzymes involved in cancer cell proliferation and survival. These targets include DNA topoisomerases, protein kinases, and histone deacetylases. researchgate.net For example, specific naphthyridine derivatives featuring an oxazole ring have shown potent activity against various cancer cell lines, including prostate and breast cancer. nih.gov

Antiviral Activity: A significant breakthrough was the discovery of naphtho[1,2-d]oxazole derivatives with potent anti-HCV (Hepatitis C virus) activity. One lead compound was found to suppress HCV replication by inducing the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. nih.gov This induction is achieved by reducing the expression of Bach1, a transcriptional repressor, which in turn increases the activity of the Nrf2 binding element. nih.gov This novel mechanism presents a promising avenue for developing new antiviral agents. nih.gov

Enzyme Inhibition: The scaffold is a versatile platform for designing enzyme inhibitors. Derivatives have been developed as inhibitors of cholinesterases (AChE and BChE), which is relevant for neurodegenerative diseases, and protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. researchgate.net

Understanding these intricate biological interactions at a molecular level allows for the identification of specific structural features responsible for activity and selectivity.

Rational Design of Naphtho[1,2-d]rsc.orgbenthamscience.comoxazol-2-ol Derivatives for Specific Biological Pathway Modulation

Building on mechanistic understanding, the rational design of new derivatives aims to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets. rug.nl This approach combines computational modeling with synthetic chemistry to create molecules with tailored functions.

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: SAR studies systematically modify the chemical structure of a lead compound to determine which parts of the molecule are critical for its biological effect. For instance, in a series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, the position of substituents (ortho-, meta-, or para-) on the aryl ring was found to significantly impact cytotoxicity against prostate cancer cell lines, with a meta-substituted chloro derivative showing the highest potency. nih.govnih.govmdpi.com This information is invaluable for designing more effective anticancer agents. nih.govresearchgate.net

Molecular Docking: Computational docking simulations predict how a molecule binds to the active site of a target protein or enzyme. nih.govmedicinescience.orgmdpi.comresearchgate.net This allows researchers to visualize interactions, such as hydrogen bonds and hydrophobic contacts, and to design modifications that enhance binding affinity. Docking studies have been instrumental in developing oxazole-containing derivatives as inhibitors for targets like cyclooxygenase (COX) enzymes and mTOR. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Naphthoxazole and Related Derivatives

Derivative Class Biological Target Key SAR Finding Reference
2-Arylnaphtho[2,3-d]oxazole-4,9-diones Prostate Cancer Cells Meta-substitution on the 2-aryl ring enhances cytotoxicity. nih.gov
Naphthyridine-Oxazoles Cancer Cell Lines A 3,4,5-trimethoxy substituent on the aryl-oxazole moiety showed potent activity. nih.gov

Through these iterative cycles of design, synthesis, and testing, scientists can fine-tune molecules to modulate specific biological pathways with high precision.

Applications in Advanced Fluorescent Probes and Chemical Sensing Technologies

The inherent photophysical properties of the fused aromatic system in naphthoxazoles make them excellent candidates for the development of fluorescent probes and chemical sensors. mdpi.comnih.gov These tools are crucial for detecting and imaging biologically and environmentally important species.

Key features and applications include:

Excited-State Intramolecular Proton Transfer (ESIPT): Many naphthoxazole-based fluorophores exhibit ESIPT, a phenomenon where a proton is transferred within the molecule upon photoexcitation. researchgate.net This process results in an unusually large Stokes shift (the difference between the absorption and emission maxima), which is highly desirable for fluorescent probes as it minimizes self-quenching and interference from scattered excitation light. researchgate.net

High Sensitivity and Selectivity: Researchers have designed naphthoxazole derivatives that can selectively detect specific analytes. For example, a probe was developed to ratiometrically detect hydrogen peroxide (H₂O₂), while others have been engineered as PET (Photoinduced Electron Transfer) sensors for protons (H⁺) and water. researchgate.net The extended π-conjugated system often leads to high quantum yields and photostability. researchgate.net

Turn-On/Turn-Off Sensing: Derivatives can be designed as "turn-on" or "turn-off" sensors. For instance, a benzoxazole-based sensor was developed that shows a 25-fold fluorescence enhancement ("turn-on") upon binding to Zn²⁺ ions. rsc.org This principle is also being applied to detect other metal ions like Cu²⁺ and Hg²⁺. chemisgroup.usnih.gov

The tunability of the naphthoxazole scaffold allows for the creation of a wide array of sensors for applications ranging from medical diagnostics to environmental monitoring. mdpi.com

Integration of Naphtho[1,2-d]rsc.orgbenthamscience.comoxazol-2-ol Derivatives in Novel Materials Science Research

Beyond biological and sensing applications, the unique electronic and photophysical properties of naphthoxazole derivatives are being harnessed in the field of materials science, particularly in organic electronics. mdpi.com

A primary application is in Organic Light-Emitting Diodes (OLEDs) . OLEDs are a new generation of display technology built from layers of organic materials. mdpi.comgoogle.com The efficiency of these devices depends heavily on the properties of the materials used in each layer, such as the hole transport layer (HTL) and the electron transport layer (ETL).

Research has shown that naphthoxazole-doped materials can be effectively used in these devices. rsc.org For example, a naphthoxazole-doped triarylamine material has been synthesized and demonstrated to function as an efficient hole transport layer material in OLEDs. rsc.org The rigid, planar structure and electron-rich nature of the naphthoxazole core contribute to the necessary charge-transport properties for this application. The ability to functionalize the core allows for the fine-tuning of electronic properties to optimize device performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.